molecular formula C9H15NO2 B13837377 4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one

4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one

Cat. No.: B13837377
M. Wt: 169.22 g/mol
InChI Key: ARBZQWHWZINNEQ-UHFFFAOYSA-N
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Description

4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one typically involves the condensation of a suitable aldehyde with an amine, followed by cyclization. One common method involves the reaction of 3,3-dimethylbutanal with an amine under acidic conditions to form the pyrrole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are often employed to improve reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Formation of 4-oxo-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one.

    Reduction: Formation of 4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-ol.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its sweet aroma and used as a flavoring agent.

    5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one: Lacks the hydroxyl group, resulting in different chemical properties.

Uniqueness

4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one

InChI

InChI=1S/C9H15NO2/c1-5(2)6-7(11)9(3,4)10-8(6)12/h5,11H,1-4H3,(H,10,12)

InChI Key

ARBZQWHWZINNEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(NC1=O)(C)C)O

Origin of Product

United States

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